3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3OSi/c1-20(2,3)5-4-19-10-18-9-13(15)12-6-11(7-16)8-17-14(12)18/h6,8-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYYIKHTKWJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carbonitrile group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the carbonitrile group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exhibits potential antimicrobial properties. This suggests its use in developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.
Anticancer Properties
Research has shown that this compound may possess anticancer activity. Its mechanism of action likely involves interactions with specific enzymes and receptors, influencing biological pathways related to cell proliferation and apoptosis. This makes it a candidate for further investigation in cancer therapeutics.
Enzyme Modulation
The compound's ability to modulate enzyme activity is noteworthy. Studies reveal that it can influence receptor signaling pathways, which could have implications in various therapeutic contexts, including treatments for metabolic disorders and cancers.
Case Studies and Research Findings
Recent studies have explored the compound's interactions with various molecular targets. For instance:
- Inhibition Studies : A study demonstrated that analogs derived from this compound exhibited low nanomolar inhibitory activities against specific enzymes like purine nucleoside phosphorylase (PNP), indicating its potential as a therapeutic agent against T-cell malignancies .
- Structural Investigations : Crystallographic studies have provided insights into how this compound binds to target proteins, revealing its potential as a lead compound for drug design .
- Synthesis Innovations : Advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further research into their biological properties .
Mechanism of Action
The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole-5-carboxylic acid
- 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural features, including the pyrrolo[2,3-b]pyridine core and the presence of both a bromine atom and a trimethylsilyl group.
Biological Activity
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is , with a molecular weight of approximately 352.30 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity in various contexts.
Mechanisms of Biological Activity
Enzyme Inhibition : The compound is hypothesized to act as an enzyme inhibitor by binding to specific active sites on target proteins. This interaction can prevent substrate binding and alter enzymatic activity, which is crucial for therapeutic interventions in diseases where enzyme activity is dysregulated.
Protein-Ligand Interactions : The presence of the trimethylsilyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in proteins. This property may improve the compound's ability to penetrate cell membranes and exert its effects intracellularly.
Antiviral Activity
Research indicates that compounds similar to 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile show promising antiviral properties. For instance, derivatives have demonstrated significant inhibition against various viruses, including:
These studies suggest that the compound may share similar antiviral mechanisms with other heterocyclic compounds.
Case Studies
- Inhibition of PD-L1 Interaction : A study highlighted that related compounds effectively inhibited the interaction between PD-L1 and PD-1, a critical pathway in cancer immunotherapy. For example, certain derivatives showed over 90% inhibition at concentrations around 100 nM in splenocyte assays .
- Anticancer Activity : In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The detailed mechanisms remain under investigation, but preliminary results are promising for its application in cancer treatment.
Research Findings
Recent studies have focused on optimizing the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves bromination followed by the introduction of the trimethylsilyl group using reagents like N-bromosuccinimide (NBS) and trimethylsilyl chloride under controlled conditions .
- Biological Testing : High-throughput screening methods have been employed to evaluate the biological activity against various targets, including enzyme assays and cell viability tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
